N,N-diallyl-3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide
Overview
Description
N,N-diallyl-3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide: is a complex organic compound belonging to the thienopyridine family. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with amino, diallyl, and trimethyl groups. The presence of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diallyl-3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide typically involves multicomponent condensation reactions. One reported method includes the condensation of acetaldehyde, cyanothioacetamide, 4-(but-2-en-2-yl)-morpholine, and α-haloketones . The reaction conditions often require controlled temperatures and the presence of suitable catalysts to ensure high yields and purity of the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N,N-diallyl-3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
N,N-diallyl-3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for synthesizing functionalized compounds
Mechanism of Action
The mechanism of action of N,N-diallyl-3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-amino-2-acyl-4,5,6-trimethylthieno[2,3-b]pyridines: These compounds share a similar thienopyridine core but differ in the substituents attached to the core structure.
1H-pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused to a pyridine ring, exhibiting different biological activities and chemical properties.
Pyridine derivatives: Various pyridine-based compounds with different substituents that exhibit a wide range of biological and chemical properties.
Uniqueness: N,N-diallyl-3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of diallyl and trimethyl groups, along with the thienopyridine core, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-amino-4,5,6-trimethyl-N,N-bis(prop-2-enyl)thieno[2,3-b]pyridine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-6-8-20(9-7-2)17(21)15-14(18)13-11(4)10(3)12(5)19-16(13)22-15/h6-7H,1-2,8-9,18H2,3-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCTYNNTHQPBGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)N(CC=C)CC=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.